Enkephalin-met, arg(6)-phenh2(7)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enkephalin-met, arg(6)-phenh2(7)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Enkephalin-met, arg(6)-phenh2(7)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production of this peptide for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Enkephalin-met, arg(6)-phenh2(7)- undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Enkephalin-met, arg(6)-phenh2(7)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.

Biology: Investigated for its role in neurotransmission and pain modulation.

Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Enkephalin-met, arg(6)-phenh2(7)- exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor . This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. The downstream effects include reduced neurotransmitter release and modulation of pain signals . The peptide also interacts with other molecular targets and pathways involved in emotional regulation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Leu-enkephalin: Another enkephalin peptide with leucine at the fifth position instead of methionine.

Met-enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.

Dynorphin: A class of opioid peptides with a similar structure but different amino acid sequences.

Uniqueness

Enkephalin-met, arg(6)-phenh2(7)- is unique due to the presence of arginine and phenylalanine at positions 6 and 7, respectively. This modification enhances its binding affinity and selectivity for the delta-opioid receptor, making it a valuable tool for studying opioid receptor interactions and developing targeted therapies .

Biological Activity

Enkephalin-met, arg(6)-phenh2(7)-, also known as Met-enkephalin-Arg-Phe, is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. This compound exhibits significant biological activity primarily as an agonist for the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Its unique structure and interactions with these receptors contribute to various physiological processes, including pain modulation, neuroregulation, and potential impacts on mood and immune responses.

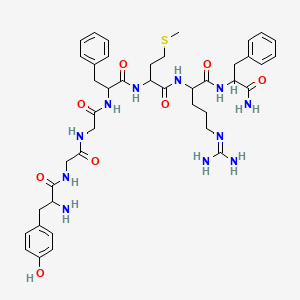

Met-enkephalin-Arg-Phe is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. The presence of the additional Arg and Phe residues enhances its binding affinity for opioid receptors compared to shorter enkephalins. Upon binding to the δ-opioid receptor, Met-enkephalin-Arg-Phe initiates a cascade of intracellular signaling events through G protein-coupled pathways, leading to effects such as analgesia and modulation of neurotransmitter release .

Table 1: Comparison of Opioid Receptor Binding Affinities

| Compound | δ-opioid Receptor (nM) | μ-opioid Receptor (nM) |

|---|---|---|

| Met-enkephalin-Arg-Phe | 0.03 | 1.9 |

| Leu-enkephalin | 0.9 | 1.9 |

| DPDPE | 0.05 | 0.15 |

Biological Effects

- Analgesic Properties : Met-enkephalin-Arg-Phe has been shown to produce significant analgesic effects in various animal models. Studies indicate that it effectively reduces pain responses through its action on opioid receptors .

- Mood Regulation : There is evidence suggesting that this compound may influence mood and stress responses. Its interaction with opioid receptors can modulate neurotransmitter release related to mood regulation.

- Immune Response : Research has demonstrated that Met-enkephalin-Arg-Phe exhibits immunostimulatory effects at low doses while potentially causing immunosuppression at higher concentrations. This dual role could have implications for therapeutic strategies in managing immune-related conditions.

Study on Pain Modulation

A study conducted on isolated organs demonstrated that Met-enkephalin-Arg-Phe significantly inhibited noradrenaline and acetylcholine release, suggesting its role in modulating neurotransmitter activity related to pain perception .

Effects on Gastrointestinal Motility

Another investigation focused on the effects of related peptides on mouse colonic motility found that Met-enkephalin-Arg-Phe influenced colonic propulsive motility in a dose-dependent manner, further supporting its role in gastrointestinal regulation .

Pharmacokinetics and Stability

Despite its potent biological activity, the clinical application of Met-enkephalin-Arg-Phe is limited due to its rapid metabolism and short half-life. It is primarily degraded by peptidases such as aminopeptidase N and neutral endopeptidase, resulting in a half-life of less than 10 minutes in plasma . Research continues into developing more stable analogs that can provide prolonged therapeutic effects without significant side effects.

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H57N11O8S/c1-62-20-18-32(40(60)51-31(13-8-19-47-42(45)46)39(59)53-33(37(44)57)22-26-9-4-2-5-10-26)52-41(61)34(23-27-11-6-3-7-12-27)50-36(56)25-48-35(55)24-49-38(58)30(43)21-28-14-16-29(54)17-15-28/h2-7,9-12,14-17,30-34,54H,8,13,18-25,43H2,1H3,(H2,44,57)(H,48,55)(H,49,58)(H,50,56)(H,51,60)(H,52,61)(H,53,59)(H4,45,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIESNRFJUNWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H57N11O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

876.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.